molecular formula C34H47NO8 B018793 Gymnaconitine CAS No. 103956-41-8

Gymnaconitine

Cat. No.: B018793
CAS No.: 103956-41-8
M. Wt: 597.7 g/mol
InChI Key: OSGULNOCFPGGSK-CSKARUKUSA-N
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Description

Gymnaconitine is a diterpenoid alkaloid isolated from Aconitum gymnandrum (露蕊乌头), a plant in the Ranunculaceae family native to Tibet, Qinghai, and Sichuan . It was first identified in 1985 as one of two novel alkaloids in the plant, alongside methyl this compound . Its molecular formula is C₃₄H₄₇O₈N, with a melting point of 110–111°C and a specific optical rotation of [α]D¹⁷ +18.2° . This compound contributes to the plant’s traditional use in Tibetan medicine for treating joint pain and parasitic infections .

Properties

CAS No.

103956-41-8

Molecular Formula

C34H47NO8

Molecular Weight

597.7 g/mol

IUPAC Name

[11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H47NO8/c1-6-35-17-32(18-39-2)12-11-27(36)34-21-14-20-25(42-5)16-33(38,22(31(34)35)15-26(32)34)29(21)30(20)43-28(37)10-8-19-7-9-23(40-3)24(13-19)41-4/h7-10,13,20-22,25-27,29-31,36,38H,6,11-12,14-18H2,1-5H3/b10-8+

InChI Key

OSGULNOCFPGGSK-CSKARUKUSA-N

SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)O)COC

Isomeric SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)/C=C/C7=CC(=C(C=C7)OC)OC)OC)O)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)O)COC

Synonyms

gymnaconitine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminomethylpyrimidine (hydrochloride) can be synthesized through multiple routes. One common method involves the reaction of 2-chloromethylpyrimidine with ammonia or an amine under controlled conditions. Another method involves the reduction of 2-nitromethylpyrimidine using hydrogen in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods: In industrial settings, the production of 2-Aminomethylpyrimidine (hydrochloride) often involves the use of inexpensive metal catalysts like Raney nickel. The process typically starts with urea and 1,3-tetramethoxypropane, which undergo a series of reactions including hydrogenation and post-treatment to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Aminomethylpyrimidine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine oxides, while reduction can produce various amines .

Scientific Research Applications

2-Aminomethylpyrimidine (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminomethylpyrimidine (hydrochloride) depends on its specific application. In medicinal chemistry, it often acts as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Gymnaconitine belongs to the Aconitum alkaloid family, which includes over 700 diterpenoid alkaloids. Below is a detailed comparison with its closest analogs:

Structural Comparison
Compound Molecular Formula Key Functional Groups Source Pharmacological Notes
This compound C₃₄H₄₇O₈N 3,4-O-dimethylcaffeate ester Aconitum gymnandrum Analgesic, non-addictive
Methyl this compound C₃₅H₄₉O₈N Methylated caffeate ester Aconitum gymnandrum Similar bioactivity, less studied
Atisine HCl C₂₂H₃₄ClNO₂ Atisine skeleton, chloride salt Aconitum spp. Antiarrhythmic, low toxicity
Talatisamine C₂₄H₃₉NO₄ Lycoctonine-type skeleton Aconitum spp. Neurotoxic, cardiotoxic

Key Structural Differences :

  • This compound vs. Atisine/Talatisamine : this compound’s caffeate ester group is absent in classical Aconitum alkaloids like atisine and talatisamine, which instead feature hydroxyl or methoxy groups on their diterpene cores .
  • This compound vs.
Pharmacological and Functional Contrasts
  • Analgesic Properties: this compound and methyl this compound are noted for non-addictive analgesic effects, unlike morphine-derived alkaloids . However, their efficacy and toxicity profiles remain less characterized compared to aconitine (a highly toxic Aconitum alkaloid) .
  • Toxicity : this compound’s toxicity is hypothesized to be lower than talatisamine, which induces severe neurotoxicity via sodium channel modulation . Quantitative LD₅₀ data, however, are absent in current literature.
  • Therapeutic Applications : While atisine HCl is used for arrhythmia, this compound’s primary use is localized pain relief in traditional medicine, reflecting functional divergence within the Aconitum alkaloid family .

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